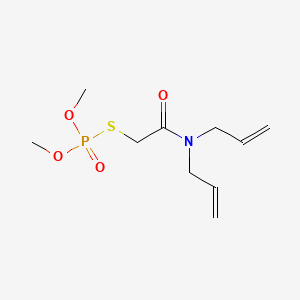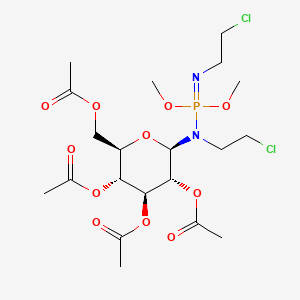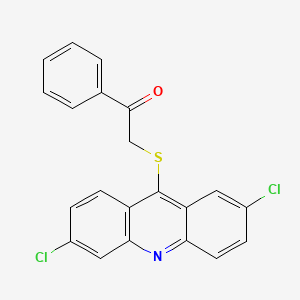
3'-Azido-5'-phosphite-2',3'-dideoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. It is particularly noted for its role in antiviral therapies, especially in the treatment of HIV/AIDS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected nucleoside undergoes azidation, where an azido group is introduced at the 3’ position. This is often achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphitylation: The 5’ hydroxyl group is then phosphitylated using a phosphitylating agent such as chlorophosphite.
Deprotection: Finally, the protecting groups are removed to yield the desired 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the substituent introduced.
科学的研究の応用
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Used in the production of antiviral drugs and as a reagent in chemical synthesis.
作用機序
The mechanism of action of 3’-Azido-5’-phosphite-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the replication of the virus, making it an effective antiviral agent. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
類似化合物との比較
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.
Uniqueness
3’-Azido-5’-phosphite-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its azido group and phosphite moiety make it particularly effective in inhibiting viral replication, setting it apart from other nucleoside analogs.
特性
CAS番号 |
140132-24-7 |
|---|---|
分子式 |
C9H12N6O5P+ |
分子量 |
315.20 g/mol |
IUPAC名 |
[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H11N6O5P/c10-7-1-2-15(9(16)12-7)8-3-5(13-14-11)6(20-8)4-19-21(17)18/h1-2,5-6,8H,3-4H2,(H2-,10,12,16,17,18)/p+1/t5-,6+,8+/m0/s1 |
InChIキー |
RXEPBDPXJVIOGT-SHYZEUOFSA-O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO[P+](=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




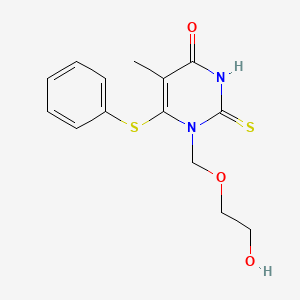

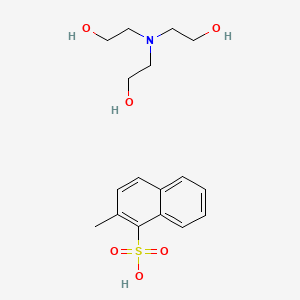
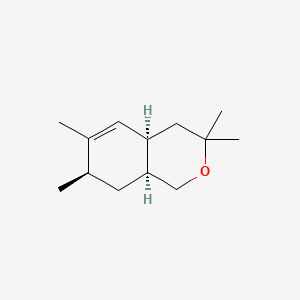
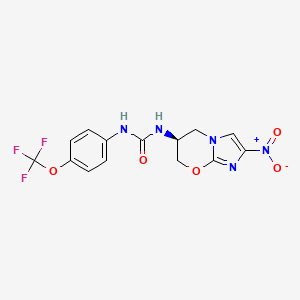
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)

